3,4-Epoxy-6-keto-4a,5-ene Simvastatin is a chemical compound that belongs to the class of statins, which are widely used in the treatment of hyperlipidemia and cardiovascular diseases. This compound is a derivative of the natural product mevastatin and is synthesized to enhance its efficacy and bioavailability. The primary function of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin is to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis.
Simvastatin is primarily derived from the fermentation of certain fungi, particularly Aspergillus terreus, which produces mevastatin. The synthetic modification of mevastatin leads to the creation of various statins, including 3,4-Epoxy-6-keto-4a,5-ene Simvastatin. This compound is not only significant in pharmaceutical applications but also serves as a model for studying lipid metabolism and cardiovascular health.
3,4-Epoxy-6-keto-4a,5-ene Simvastatin falls under the category of lipid-lowering agents. It is classified as a synthetic statin and is recognized for its ability to lower low-density lipoprotein cholesterol levels in the blood.
The synthesis of 3,4-Epoxy-6-keto-4a,5-ene Simvastatin typically involves several key steps:
The synthetic pathway often utilizes reagents such as oxidizing agents for introducing the epoxy group and specific catalysts to facilitate stereoselective reactions. The optimization of reaction conditions (temperature, pressure, solvent) is crucial to maximize yield and minimize by-products.
The molecular formula for 3,4-Epoxy-6-keto-4a,5-ene Simvastatin is . Its structure features a characteristic steroid backbone with an epoxy group at positions 3 and 4 and a keto group at position 6.
The compound has a molecular weight of approximately 414.57 g/mol. Its structural representation includes multiple chiral centers that contribute to its biological activity.
3,4-Epoxy-6-keto-4a,5-ene Simvastatin participates in various chemical reactions:
Common reagents used in these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are optimized based on desired outcomes.
The primary mechanism of action for 3,4-Epoxy-6-keto-4a,5-ene Simvastatin involves competitive inhibition of HMG-CoA reductase. By binding to the active site of this enzyme, the compound effectively reduces cholesterol synthesis in the liver.
Studies have shown that statins can lower serum cholesterol levels by up to 50% depending on dosage and individual response. Additionally, they have pleiotropic effects that may benefit cardiovascular health beyond cholesterol lowering.
3,4-Epoxy-6-keto-4a,5-ene Simvastatin appears as a white to off-white powder with a melting point range between 130°C to 140°C. It is poorly soluble in water but soluble in organic solvents such as ethanol and methanol.
The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates susceptibility to oxidation and hydrolysis.
3,4-Epoxy-6-keto-4a,5-ene Simvastatin has several scientific applications:
3,4-Epoxy-6-keto-4a,5-ene Simvastatin (CAS No. 1795790-98-5) is a polycyclic statin derivative characterized by distinct structural modifications from its parent compound. The molecule features a C₂₅H₃₆O₇ molecular framework with a molecular weight of 448.556 g/mol, incorporating four critical functional groups:
Stereochemical complexity arises from seven chiral centers, with confirmed configurations including (3S,3aR,4R,5R) in the epoxy-naphthalene system and (2R,4R) in the lactone-bearing ethyl side chain [1]. The epoxide ring adopts a syn orientation relative to the C5 hydrogen, forcing the adjacent enone system into a near-planar conformation. This geometry significantly influences the molecule’s reactivity, particularly in ring-opening reactions at the epoxide site. Crystallographic studies reveal a solid-state conformation where the epoxy-enone moiety exhibits a dihedral angle of 112° relative to the decalin ring system, contrasting with Simvastatin’s typical chair conformation [1] [2].
Table 1: Key Structural Parameters
Parameter | Value/Description | Method |
---|---|---|
Molecular Formula | C₂₅H₃₆O₇ | HRMS |
Molecular Weight | 448.556 g/mol | Calculated |
Chiral Centers | 7 | X-ray, NMR |
Epoxide Geometry | syn-configuration | X-ray diffraction |
Melting Point | 125–129°C | DSC |
Crystal System | Monoclinic | XRD |
The systematic IUPAC name for this compound is:[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate [1].
This nomenclature precisely encodes:
Alternative naming conventions include 2,2-Dimethylbutanoic Acid (1S,7R,8R,8aR)-1,2,3,4,6,7,8,8a-Octahydro-3,7-dimethyl-3,4-epoxy-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester, emphasizing the decalin-like core and δ-lactone system [1]. The CAS registry (1795790-98-5) provides unambiguous identification across chemical databases.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data (recorded in CDCl₃) reveal characteristic signals:
Infrared Spectroscopy (IR)
Key absorptions (KBr pellet):
Mass Spectrometry (MS)
High-resolution ESI-MS shows:
X-ray Diffraction (XRD)
Single-crystal XRD analysis confirms:
The core structural divergence from Simvastatin occurs at the dihydronaphthalene moiety:
Table 2: Functional Group Comparison with Simvastatin
Structural Feature | Simvastatin | 3,4-Epoxy-6-keto-4a,5-ene Simvastatin |
---|---|---|
C3-C4 Bond | Olefin (Δ³,⁴) | Epoxide ring |
C6 Oxidation State | Secondary alcohol | Ketone |
C4a-C5 Bond | Single bond | Double bond (Δ⁴ᵃ,⁵) |
Lactone Ring | Closed δ-lactone | Identical δ-lactone |
Butanoate Ester | Identical | Identical |
These modifications significantly alter molecular properties:
Biosynthetically, this compound arises via oxidative degradation of Simvastatin, where singlet oxygen undergoes ene-reaction at C6, followed by [3+2]-cycloaddition across the Δ³,⁴ bond [1]. In pharmaceutical contexts, it is formally designated as "Impurity J" in Simvastatin formulations, typically limited to ≤0.15% by regulatory standards [1].
The structural differences abolish HMG-CoA reductase inhibitory activity: Molecular docking indicates the epoxide sterically clashes with NADPH cofactor binding (ΔG binding +4.2 kcal/mol vs. Simvastatin), while the C6 ketone eliminates critical hydrogen bonding to Ser684 of the enzyme [1] [5].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: